Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO5/c1-5-3-6-8(13)4-7(11(15)17-2)10(14)9(6)12(16)18-5/h4-5,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZOHNVDFUPEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of γ-Hydroxy Ester Intermediate
A γ-hydroxy ester serves as the lactone precursor. Starting with methyl 3-methyl-5-chloro-8-benzyloxysalicylate, the synthesis involves:
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Benzyl protection :
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Chlorination :
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Electrophilic chlorination using SOCl₂ in DMF at 0°C to install Cl at C5 (directed by the adjacent benzyloxy group).
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Cyclization to Form the Isochroman Core
The γ-hydroxy ester undergoes acid-catalyzed lactonization:
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Conditions : p-TsOH (0.1 equiv.) in CH₂Cl₂ at 23°C for 20 minutes.
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Deprotection : Hydrogenolysis of the benzyl group using 10% Pd/C under H₂ in THF/MeOH (1:1).
Table 1: Key Reaction Parameters for Route 1
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Benzyl protection | BnBr, K₂CO₃, CH₃CN, reflux | 78 | |
| Lactonization | p-TsOH, CH₂Cl₂, 23°C | 97 | |
| Deprotection | Pd/C, H₂, THF/MeOH | 75 |
Synthetic Route 2: Diels-Alder Cycloaddition Approach
Diene and Dienophile Preparation
A Diels-Alder strategy constructs the isochroman ring:
Cycloaddition and Retro-Diels-Alder Reaction
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Outcome : Forms cycloadduct 23 , which undergoes retro-Diels-Alder to eliminate ethylene, yielding benzoate 24 (76% yield).
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Lactonization : Treatment with p-TsOH/water in CH₂Cl₂ converts 24 to the isochroman fragment.
Advantages :
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High regioselectivity due to electron-withdrawing groups on the dienophile.
Functional Group Interconversion and Optimization
Methyl Ester Installation
The C7 methyl ester is introduced via:
Chlorination Strategies
Protecting Group Compatibility
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Benzyl vs. tert-butoxycarbonyl (Boc) :
One-Pot Multistep Synthesis
Recent advances emphasize streamlining steps:
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Concurrent protection and cyclization :
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Use of trimethylsilyl (TMS) groups for transient hydroxy protection during chlorination.
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Tandem reactions :
Table 2: Comparative Efficiency of Synthetic Routes
| Route | Key Step | Total Yield (%) | Complexity |
|---|---|---|---|
| 1 | Lactonization of γ-hydroxy | 65 | Moderate |
| 2 | Diels-Alder cycloaddition | 58 | High |
| 3 | One-pot multistep | 72 | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate has shown potential as an active pharmaceutical ingredient (API) due to its structural similarity to various bioactive compounds. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for developing new therapeutic agents.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced inflammation in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases .
Agricultural Science
In agricultural applications, this compound has been explored for its fungicidal properties. Its efficacy against various plant pathogens has been documented, indicating its potential as a biopesticide.
Case Study: Fungicidal Efficacy
Research conducted by agricultural scientists found that formulations containing this compound effectively controlled fungal infections in crops like tomatoes and cucumbers. The study highlighted a reduction in disease incidence by over 70% compared to untreated controls .
Material Science
The compound's unique chemical structure allows it to be used in the development of new materials, particularly in polymer chemistry. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties.
Case Study: Polymer Enhancement
A recent publication detailed the synthesis of a polymer composite incorporating this compound, which exhibited improved tensile strength and thermal resistance compared to conventional polymers. This advancement suggests potential applications in creating durable materials for automotive and aerospace industries .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Notes:
- The target compound differs from its ethyl ester analog (C₁₃H₁₃ClO₅) by a methyl group in place of ethyl, reducing molecular weight by ~28 Da. This substitution likely lowers lipophilicity (LogP) slightly compared to the ethyl variant .
- The carboxylic acid derivative (C₁₁H₉ClO₅) exhibits higher polarity due to the -COOH group, enhancing solubility in polar solvents but reducing membrane permeability compared to ester forms .
- The benzodithiazine analog (C₁₀H₁₀ClN₃O₄S₂) diverges significantly, incorporating a sulfur-containing heterocycle and a methylhydrazino group, which may confer unique reactivity (e.g., in medicinal chemistry) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The ethyl ester’s lower density (1.364 g/cm³) vs. the carboxylic acid (1.539 g/cm³) reflects differences in molecular packing due to ester vs. acid groups .
- The carboxylic acid’s higher boiling point (521.4°C) compared to the ethyl ester (492.6°C) suggests stronger intermolecular hydrogen bonding .
- The benzodithiazine derivative’s sulfone and hydrazino groups likely contribute to its insolubility in water, contrasting with the moderate solubility of the carboxylic acid .
Biological Activity
Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate, also known as (R)-ochratoxin α, is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmacology and toxicology. This article delves into the biological activity of this compound, summarizing key findings from recent research studies.
- Molecular Formula : C11H9ClO5
- CAS Number : 19165-63-0
- Molar Mass : 256.64 g/mol
- Solubility : Slightly soluble in DMSO and methanol
- Appearance : Off-white powder
- pKa : Approximately 2.13
Biological Significance
This compound is primarily recognized as a precursor to ochratoxin A, a mycotoxin produced by certain fungi such as Aspergillus ochraceus. While ochratoxin A is known for its nephrotoxic and carcinogenic properties, its precursor, ochratoxin α, has been studied for its lesser toxicological profile and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL, outperforming some standard antibiotics .
| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.0625 | 0.125 |
| Klebsiella pneumoniae | Higher than standard | - |
| Acinetobacter baumannii | Lower than standard | - |
Cytotoxicity Studies
Cytotoxicity assessments have indicated that while the compound has antimicrobial efficacy, it also presents a degree of cytotoxicity against human cell lines. In vitro studies have shown that the cytotoxic effects are influenced by the lipophilicity and electronic properties of the compound's substituents .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the biological activity of this compound is closely related to its lipophilicity and the presence of electron-withdrawing groups on its structure. Compounds with higher lipophilicity tend to exhibit increased antiviral activity against pathogens like H5N1 avian influenza viruses .
Case Studies
- Antiviral Activity : A study evaluated various derivatives of compounds similar to this compound against H5N1 viruses. The results indicated that certain structural modifications could enhance antiviral potency while minimizing cytotoxic effects .
- Neuroprotective Potential : Emerging research suggests that derivatives of this compound may possess neuroprotective properties, making them candidates for further investigation in the context of neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the recommended methods for synthesizing Methyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted precursors under acidic or basic conditions. For analogous ethyl ester derivatives (e.g., Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate), reaction optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios of chlorinating agents to achieve regioselectivity . Yield improvements are reported using anhydrous conditions to minimize hydrolysis of the ester group. Characterization via HPLC and LC-MS is critical to confirm purity and intermediate stability .
Q. How can the structure of this compound be validated using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, hydrogen bonding (e.g., the hydroxyl group at position 8), and stereochemistry . ORTEP-3 provides graphical visualization of thermal ellipsoids and intermolecular interactions, which is essential for confirming the lactone ring conformation and substituent orientations . For non-crystalline samples, NMR (¹H/¹³C) and FT-IR can corroborate functional groups, but SC-XRD remains definitive .
Q. What spectroscopic signatures distinguish this compound from its structural analogs?
Key NMR features include:
- ¹H NMR : A deshielded proton adjacent to the carbonyl group (δ ~6.8–7.2 ppm for the isochroman system) and a singlet for the methyl ester (δ ~3.8–4.0 ppm).
- ¹³C NMR : The lactone carbonyl (δ ~170–175 ppm) and ester carbonyl (δ ~165–170 ppm).
- MS : A molecular ion peak at m/z 284.045 (monoisotopic mass) with fragmentation patterns reflecting cleavage of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?
Discrepancies often arise from polymorphic forms or solvate formation. For example, boiling points may vary due to impurities or incomplete drying. Systematic characterization using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphs. Solubility profiles should be validated in multiple solvents (e.g., DMSO, methanol) under controlled humidity . Computational methods like COSMO-RS can predict solubility but require experimental calibration .
Q. What challenges arise in determining the stereochemistry of the 3-methyl substituent, and how can they be addressed?
The 3-methyl group in the isochroman ring may lead to racemization during synthesis. Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can separate enantiomers. For crystallographic studies, anomalous scattering (e.g., using Cu-Kα radiation) enhances chiral center resolution. If racemic mixtures persist, derivatization with chiral auxiliaries (e.g., Mosher’s acid) can clarify configuration .
Q. How does the compound’s reactivity toward nucleophiles compare to its ethyl ester analog?
The methyl ester exhibits faster hydrolysis under basic conditions compared to ethyl analogs due to lower steric hindrance. Kinetic studies in aqueous buffers (pH 7–9) reveal pseudo-first-order degradation, with activation energies calculable via Arrhenius plots. For nucleophilic substitutions (e.g., at the chloro position), DFT calculations predict higher electrophilicity at C5 compared to C7, validated by LC-MS monitoring of adduct formation .
Q. What strategies are recommended for handling data from twinned crystals in X-ray studies?
Twinned crystals complicate refinement. SHELXL’s TWIN/BASF commands enable modeling of twin domains, while the Hooft parameter assesses data quality. For severe twinning, high-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios. Complementary techniques like electron diffraction (MicroED) may bypass twinning issues in microcrystalline samples .
Methodological Considerations
Q. How can researchers optimize synthetic routes for scalability without commercial intermediates?
Multi-step routes should prioritize atom economy and avoid hazardous reagents. For example, replacing thionyl chloride with PCl₃ for chlorination reduces toxicity. Continuous flow reactors enhance reproducibility for esterification steps. Green metrics (e.g., E-factor) should be calculated to assess waste generation .
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding to enzymes like cytochrome P450, leveraging the hydroxyl group’s hydrogen-bonding potential. MD simulations (GROMACS) assess stability in lipid bilayers, critical for bioavailability studies. QSAR models require curated datasets of analogous isochroman derivatives to ensure predictive accuracy .
Data Interpretation and Validation
Q. How should researchers address discrepancies between experimental and computational spectral data?
Systematic validation includes:
- NMR : Compare experimental shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts using tools like NMRshiftDB.
- IR : Match carbonyl stretching frequencies (1700–1750 cm⁻¹) with computed vibrational modes.
- MS/MS : Use software (e.g., MassFrontier) to simulate fragmentation pathways and assign peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
